

A Technical Guide to the Photophysical Properties of TAMRA-PEG8-Me-Tet

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Compound of Interest		
Compound Name:	TAMRA-PEG8-Me-Tet	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core photophysical properties of TAMRA-PEG8-Me-Tet, a fluorescent probe widely utilized in bioorthogonal chemistry. TAMRA-PEG8-Me-Tet is a versatile molecule composed of three key parts: the TAMRA (carboxytetramethylrhodamine) fluorophore, a hydrophilic 8-unit polyethylene glycol (PEG8) spacer, and a methyl-tetrazine (Me-Tet) reactive group.[1][2] The tetrazine moiety enables highly specific and rapid covalent bond formation with trans-cyclooctene (TCO) functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of modern "click chemistry".[3][4] This reaction is exceptionally fast and bioorthogonal, proceeding efficiently in complex biological environments without the need for a catalyst.[3][4][5]

The inclusion of the PEG8 linker enhances the hydrophilicity and solubility of the probe, minimizing aggregation and improving its biocompatibility for applications in live-cell imaging and in vivo studies.[6] This document consolidates key quantitative data, details the experimental protocols for their measurement, and visualizes the principal reaction pathway and experimental workflows.

Core Photophysical Properties

The photophysical characteristics of **TAMRA-PEG8-Me-Tet** are primarily dictated by the TAMRA fluorophore. The PEG linker generally has a negligible effect on the spectral properties. The following table summarizes the key quantitative data for the closely related TAMRA-



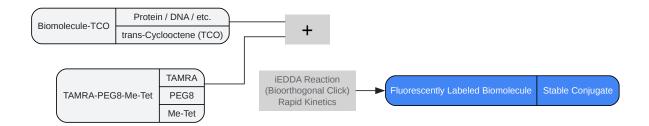
Tetrazine probe, which serves as an excellent proxy for **TAMRA-PEG8-Me-Tet**. For context, the typical range for various TAMRA derivatives is also provided.

Property	Value (TAMRA-Tetrazine)	Typical Range (TAMRA Derivatives)
Excitation Maximum (λex)	553 nm[3][7]	540 - 553 nm[8][9][10]
Emission Maximum (λem)	575 nm[3][7]	565 - 580 nm[8][9][10]
Molar Extinction Coefficient (ε)	92,000 M ⁻¹ cm ⁻¹ [3][7]	84,000 - 95,000 M ⁻¹ cm ⁻¹ [10] [11]
Fluorescence Quantum Yield (Φ)	~0.1	0.1[10][12][13]
Recommended Laser Line	532 nm or 555 nm[3]	532 nm or 546 nm[7]
Solubility	DMSO, DMF[3]	DMSO, DMF, MeOH[8]
Molecular Formula	C54H68N8O13[1]	-
Molecular Weight	1037.16 g/mol [1]	-

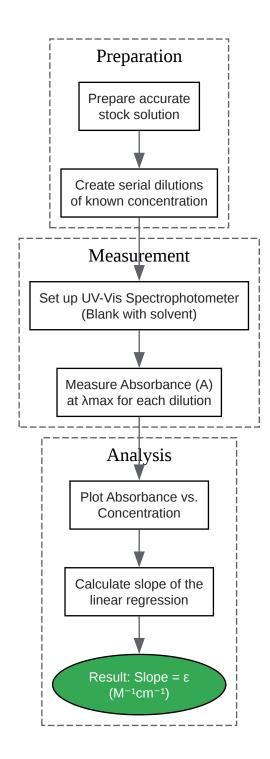
Application in Bioorthogonal Chemistry: The iEDDA Reaction

The primary application of **TAMRA-PEG8-Me-Tet** is the fluorescent labeling of biomolecules through the inverse-electron-demand Diels-Alder (iEDDA) "click" reaction. The tetrazine group on the probe reacts specifically and rapidly with a strained alkene, most commonly a transcyclooctene (TCO), that has been incorporated into a target molecule (e.g., a protein, nucleic acid, or nanoparticle).[3][4] This reaction forms a stable covalent bond and is highly bioorthogonal, meaning it does not interfere with native biological processes.[5] This makes it an ideal tool for live-cell imaging and pretargeting applications in drug delivery and diagnostics. [14][15]

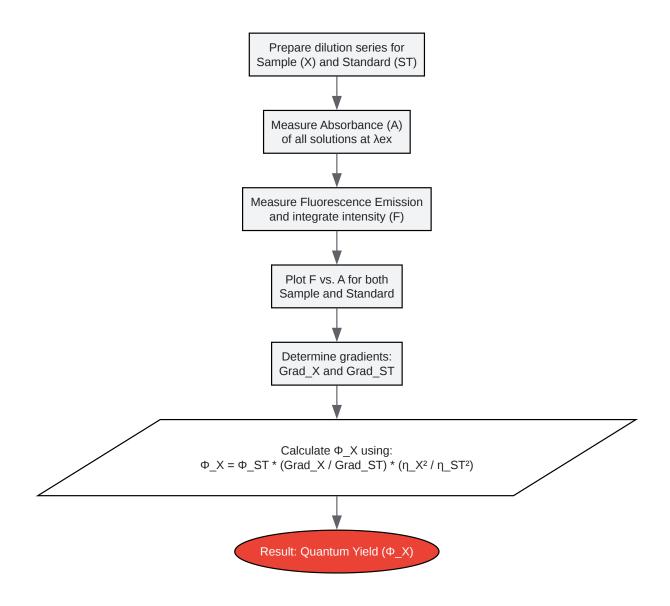












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